molecular formula C16H17NO B1214988 N-(2-Phenylethyl)-phenylacetamide CAS No. 5460-60-6

N-(2-Phenylethyl)-phenylacetamide

Katalognummer: B1214988
CAS-Nummer: 5460-60-6
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: SERBNUYNEAQHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Phenylethyl)-phenylacetamide is an organic compound with the molecular formula C16H17NO It is a derivative of phenylacetamide, where the amide nitrogen is substituted with a 2-phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2-Phenylethyl)-phenylacetamide involves the reaction of 2-phenylethylamine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the amine attacking the carbonyl carbon of the acyl chloride to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Phenylethyl)-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1. Mechanism of Action
Research has shown that N-(2-Phenylethyl)-phenylacetamide derivatives exhibit potent anticancer properties. For instance, studies on derivatives like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide revealed significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate carcinoma) cells. The mechanism involves the modulation of apoptotic pathways, where compounds induce apoptosis through caspase activation and cytochrome c release from mitochondria .

2. Case Studies

  • A study demonstrated that specific derivatives had IC50 values lower than standard chemotherapeutics like imatinib, indicating their potential as effective cancer treatments .
  • Another investigation highlighted the anticancer efficacy of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against Mycobacterium tuberculosis, showcasing their dual functionality in cancer and infectious disease treatment .

Anti-inflammatory and Analgesic Effects

This compound has also been evaluated for its anti-inflammatory and analgesic properties. Compounds derived from this framework have been shown to inhibit pro-inflammatory cytokines and exhibit analgesic effects in various experimental models.

1. Research Findings

  • One study reported that certain derivatives significantly reduced paw edema in adjuvant-induced arthritis models, suggesting their utility in treating inflammatory conditions .
  • The analgesic activity was confirmed through established methods such as the hot plate test, indicating a potential for pain management applications .

Antimicrobial Properties

The compound's derivatives have demonstrated notable antimicrobial activity against a range of pathogens.

1. Antitubercular Activity
A series of this compound derivatives were synthesized and tested for their antitubercular properties. The most potent compounds exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against Mycobacterium tuberculosis strains .

2. Broader Antimicrobial Spectrum
Research indicates that these compounds may also possess activity against other bacterial strains, making them candidates for further development as broad-spectrum antimicrobial agents.

Summary of Applications

Application Details
Anticancer Induces apoptosis; effective against MCF-7 and PC3 cell lines .
Anti-inflammatory Reduces edema in arthritis models; inhibits inflammatory cytokines .
Analgesic Demonstrated pain relief in animal models .
Antimicrobial Potent against Mycobacterium tuberculosis; potential for broader use .

Wirkmechanismus

The mechanism of action of N-(2-Phenylethyl)-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Phenylethyl)-phenylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-Phenylethyl)-phenylacetamide, a compound within the class of phenylacetamides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a phenyl group attached to an acetamide moiety through a 2-phenylethyl linker. The synthesis of such compounds often involves various methodologies, including the Leuckart reaction, which has been effectively utilized to create derivatives with enhanced biological properties .

Anticancer Activity

Research indicates that phenylacetamide derivatives exhibit significant anticancer properties. A study evaluated the anticancer efficacy of various N-substituted phenylacetamides against different cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The results demonstrated that certain derivatives had potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
3cMCF-712.5COX/LOX pathway inhibition
3dSK-N-SH15.0Apoptosis induction
3eHeLa10.0Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer effects, this compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism involves modulation of COX-2 activity, which is crucial in inflammatory processes.

Table 2: Anti-inflammatory Effects of this compound

Study ReferenceModel UsedDose (mg/kg)Result
Rat paw edema10Significant reduction in swelling
Carrageenan model20Decreased TNF-alpha levels

Analgesic Activity

The analgesic effects of this compound have been assessed using various pain models. The compound demonstrated efficacy comparable to standard analgesics in reducing pain response in thermal and chemical pain models .

Table 3: Analgesic Activity Assessment

ModelCompound Dose (mg/kg)Pain Reduction (%)
Hot plate test560
Formalin test1075

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of phenylacetamides in clinical settings. For instance, a clinical trial involving patients with chronic pain conditions showed that derivatives of this compound provided significant pain relief with minimal side effects compared to conventional treatments .

Eigenschaften

IUPAC Name

2-phenyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBNUYNEAQHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203036
Record name N-(2-Phenylethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-60-6
Record name N-(2-Phenylethyl)phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5460-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5460-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenethyl-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an argon-blanketed solution of phenylacetic acid (69 mg, 0.51 mmol) in acetonitrile (3 mL) was added bis(trimethylsilyltrifluoroacetamide) (BSTFA, 400 μL, 1.51 mmol) via syringe. The mixture was stirred for 30 min. after which time solvent, unreacted starting material and the reaction by-products were removed at high vacuum. The colorless residue was redissolved in toluene (5 mL) and phenethyl azide (58 mg, 0.39 mmol) then freshly-distilled tri-n-butylphosphine (98 μL, 0.39 mmol) were added via syringe. While nitrogen evolution was still progressing, p-nitrophenol (55 mg, 0.40 mmol) was added in one portion, imparting a bright yellow color to the solution. The reaction was stirred at 65° C. for 48 h. The reaction mixture was partitioned between satd Na2CO3 solution and ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give a yellow oil that was purified by flash chromatography (1:1 EtOAc/hexane) to yield 91 mg (98%) of the title compound as a white powder (mp 91-92° C., lit. mp 91-93° C.). Spectral data were identical to those reported in the literature.
Quantity
69 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(trimethylsilyltrifluoroacetamide)
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
98 μL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Phenylethyl)-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Phenylethyl)-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Phenylethyl)-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Phenylethyl)-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Phenylethyl)-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Phenylethyl)-phenylacetamide
Customer
Q & A

Q1: What is the primary mechanism by which NPPA induces apoptosis in U937 cells?

A1: The research primarily suggests that NPPA induces apoptosis in U937 cells through the intrinsic apoptotic pathway. [] This involves the accumulation of cytochrome c in the cytosol, which subsequently activates caspase-3. [] This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase, ultimately resulting in apoptotic cell death. []

Q2: Does NPPA interact with any specific proteins during the induction of apoptosis?

A2: Yes, the study indicates that NPPA influences the expression and activity of several key apoptotic proteins. Notably, NPPA treatment led to the down-regulation of XIAP, an inhibitor of apoptosis. [] Furthermore, NPPA treatment resulted in the cleavage of Bax, a pro-apoptotic protein, and this cleavage was found to be mediated by calpain, a calcium-dependent protease. [] Interestingly, the activation of calpain appears to be dependent on caspase activity, suggesting a complex interplay between these proteins during NPPA-induced apoptosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.